(2,3-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine
Description
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-19-15-6-3-5-14(16(15)20-2)13-17-7-4-8-18-9-11-21-12-10-18/h3,5-6,17H,4,7-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLMZBLSLLSREM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNCCCN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution via Benzyl Halide Intermediate
The most widely documented method involves converting 2,3-dimethoxybenzyl alcohol into a reactive benzyl halide (e.g., chloride or bromide), followed by nucleophilic attack by 3-morpholin-4-yl-propylamine .
Step 1: Synthesis of 2,3-Dimethoxybenzyl Chloride
2,3-Dimethoxybenzyl alcohol undergoes chlorination using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) in anhydrous dichloromethane (DCM) at 0–25°C. This step achieves near-quantitative conversion due to the alcohol’s high reactivity.
Step 2: Amine Coupling
The benzyl chloride intermediate reacts with 3-morpholin-4-yl-propylamine in a polar aprotic solvent (e.g., tetrahydrofuran (THF) or acetonitrile) under reflux (60–80°C) for 12–24 hours. Triethylamine (TEA) is added to scavenge HCl, pushing the equilibrium toward product formation.
Critical Parameters:
Chloromethylation-Amination Strategy
Adapted from the synthesis of analogous benzylamines, this two-step approach starts with chloromethylation of 1,2-dimethoxybenzene , followed by amination with morpholine-propylamine.
Step 1: Chloromethylation
1,2-Dimethoxybenzene reacts with paraformaldehyde and hydrochloric acid (HCl) in the presence of zinc chloride (ZnCl₂) as a Lewis acid at 60–80°C. The reaction selectively introduces a chloromethyl group at the benzene ring’s 3-position:
Step 2: Amination
The chloromethyl intermediate undergoes nucleophilic displacement with 3-morpholin-4-yl-propylamine in acetone or methanol at 20–40°C for 6 hours. Sodium iodide (NaI) catalyzes the reaction via the Finkelstein mechanism, enhancing chloride displacement.
Optimization of Reaction Conditions
Temperature and Time Dependence
| Reaction Step | Optimal Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Chlorination | 0–25 | 2 | 95 |
| Amine Coupling (THF) | 60–80 | 18 | 82 |
| Chloromethylation | 70 | 4 | 88 |
| Amination (Acetone) | 30 | 6 | 78 |
Elevating temperatures beyond 80°C during amination promotes decomposition, reducing yields by 15–20%.
Solvent and Catalyst Screening
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Chlorination: DCM ensures homogeneity, while THF accelerates amine coupling via enhanced nucleophilicity.
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Amination Catalysts: NaI increases reaction rates by generating a more reactive iodide intermediate. Alternatives like tetrabutylammonium iodide (TBAI) show comparable efficacy but higher cost.
Purification and Characterization
Workup Procedures
Analytical Data
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¹H NMR (400 MHz, CDCl₃): δ 6.85–6.75 (m, 3H, aromatic), 3.82 (s, 6H, OCH₃), 3.60 (t, 4H, morpholine), 2.45–2.35 (m, 6H, propyl and N-CH₂).
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MS (ESI+): m/z 295.2 [M+H]⁺.
Challenges and Alternative Approaches
Byproduct Formation
Di-alkylation at the benzyl position occurs with excess amine (>1.5 equiv), necessitating precise stoichiometric control.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyl group can be reduced to form the corresponding methyl group.
Substitution: The amine group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,3-dimethoxybenzaldehyde or 2,3-dimethoxybenzoic acid.
Reduction: Formation of 2,3-dimethoxytoluene.
Substitution: Formation of various N-substituted derivatives.
Scientific Research Applications
(2,3-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the effects of methoxy-substituted benzylamines on biological systems.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2,3-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the morpholine ring can interact with active sites of enzymes, potentially inhibiting or modulating their activity. The propyl chain provides flexibility, allowing the compound to fit into various binding pockets.
Comparison with Similar Compounds
Structural Variations and Physicochemical Implications
- Methoxy vs. Chloro Substitutions: The dimethoxy derivatives (e.g., 2,3- and 2,5-dimethoxy) exhibit higher molecular weights (~294 g/mol) compared to chloro-substituted analogs (~268 g/mol) due to the additional oxygen atoms.
- Positional Isomerism : The 2,3-dimethoxy configuration may induce steric effects or electronic differences compared to the 2,5-isomer, altering receptor affinity or metabolic stability. For example, ortho-substituents (2-position) can hinder rotational freedom, impacting conformational preferences .
- Morpholinyl-Propylamine Backbone : The consistent presence of the 3-morpholin-4-yl-propylamine chain across all analogs suggests shared pharmacokinetic properties, such as moderate basicity (pKa ~8–9) and membrane permeability due to the morpholine ring’s polar yet lipophilic nature .
Biological Activity
(2,3-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine is a synthetic organic compound characterized by its unique molecular structure, which includes a benzyl moiety with two methoxy groups and a propyl amine linked to a morpholine ring. The molecular formula is C16H26N2O3, and it has a molecular weight of approximately 294.4 g/mol. This compound is gaining attention in pharmacology due to its potential biological activities, particularly in modulating neurotransmitter systems.
Structural Characteristics
The structural features of this compound are crucial for its biological activity. The positioning of the methoxy groups at the 2 and 3 positions on the benzene ring enhances its lipophilicity, which may improve bioavailability and receptor interaction.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits several significant biological activities:
- Neurotransmitter Modulation : The compound shows potential in modulating serotonin and dopamine receptors, which is critical in addressing mood disorders and neurodegenerative diseases .
- Antidepressant-like Effects : Similar compounds have demonstrated efficacy in animal models for depression, suggesting that this compound may also possess antidepressant properties.
- Cognitive Enhancement : There is potential for cognitive enhancement effects, possibly through interactions with neurotransmitter systems.
- Neuroprotective Properties : Some studies suggest that this compound may offer neuroprotection, which could be beneficial in treating neurodegenerative diseases.
Neurotransmitter Interaction Studies
Research has focused on how this compound interacts with various neurotransmitter receptors. Initial findings suggest that it may enhance serotonin and dopamine signaling pathways. These interactions are essential for developing therapeutic agents targeting mood disorders.
Animal Model Studies
In animal models, compounds structurally related to this compound have shown significant antidepressant-like effects. For instance:
| Compound | Model | Effect |
|---|---|---|
| (2,5-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine | Rodent Depression Model | Significant reduction in depressive behaviors |
| (2,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine | Neuroprotection Studies | Demonstrated neuroprotective effects against neurotoxicity |
These studies underscore the importance of structural modifications in enhancing biological activity.
The precise mechanisms by which this compound exerts its effects remain under investigation. However, it is hypothesized that its action involves:
- Receptor Binding : The compound's affinity for serotonin and dopamine receptors may lead to altered neurotransmission.
- Neuroprotective Pathways : Potential activation of neuroprotective pathways could mitigate neuronal damage in various models of neurodegeneration.
Future Directions
Further research is necessary to elucidate the full spectrum of biological activities associated with this compound. Key areas for future investigation include:
- Detailed Pharmacokinetic Studies : Understanding absorption, distribution, metabolism, and excretion (ADME) properties.
- Long-term Efficacy Trials : Conducting chronic studies in animal models to assess long-term benefits and potential side effects.
- Comparative Studies : Evaluating the compound against existing drugs to establish its therapeutic potential.
Q & A
Q. Advanced Methodological Consideration
- X-ray crystallography : SHELXL software (via SHELX suite) is widely used for refining crystal structures. For this compound, hydrogen bonding between the morpholine oxygen and amine protons may stabilize specific conformations .
- NMR analysis :
What in vitro and in vivo models are suitable for evaluating its biological activity, given structural analogs’ pharmacological profiles?
Q. Advanced Research Design
- Receptor binding assays : Morpholine-containing analogs (e.g., CRF1 antagonists) show affinity for G-protein-coupled receptors. Competitive radioligand assays (e.g., 125I-sauvagine displacement) can quantify target engagement .
- In vivo efficacy : Rodent models of neurological disorders (e.g., alcohol dependence) may assess behavioral outcomes. Oral bioavailability (~90% in rats) and brain penetration (logP ~2.5) should be confirmed via LC-MS pharmacokinetic studies .
How do computational docking studies inform hypotheses about its mechanism of action?
Q. Advanced Data Analysis
- Molecular docking (AutoDock Vina) : Predicts binding poses in receptor active sites. For example, the morpholine group may form hydrogen bonds with Asp/Lys residues in CRF1, while dimethoxybenzyl enhances hydrophobic interactions .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. Free energy calculations (MM-PBSA) validate binding affinity predictions .
How should researchers address contradictions in reported toxicity data for morpholine derivatives?
Q. Data Contradiction Analysis
- In vitro vs. in vivo disparities : Some analogs show low cytotoxicity (IC50 > 50 µM in HEK293 cells) but hepatic toxicity in rodents. Mitigate via metabolite profiling (e.g., CYP450-mediated oxidation) and interspecies dose scaling .
- Structural alerts : The primary amine group may form reactive metabolites. Substitute with acetylated derivatives to assess toxicity reduction .
What analytical techniques are critical for assessing purity and stability in long-term storage?
Q. Methodological Best Practices
- HPLC-UV/ELSD : Monitor degradation products (e.g., oxidized morpholine or demethylated benzyl derivatives) using C18 columns and acetonitrile/water gradients .
- Accelerated stability studies : Store at 40°C/75% RH for 6 months; ≥95% purity indicates suitability for biological assays .
How does the compound’s reactivity with common electrophiles (e.g., aldehydes, acyl chlorides) impact derivatization strategies?
Q. Synthetic Chemistry Insight
- Acylation : Reacts with acetyl chloride in DCM/triethylamine to form amides, but steric hindrance from the benzyl group may limit reactivity. Microwave-assisted synthesis (60°C, 30 min) improves yields .
- Oxidation : Susceptible to peroxide-mediated oxidation of the morpholine ring. Use TEMPO/NaClO2 under biphasic conditions for controlled oxidation to morpholine N-oxide .
What mechanistic studies are needed to elucidate its role in enzyme inhibition or allosteric modulation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
